4-fluorobenzyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-4-methyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN6S/c1-28-21(26-27-23(28)31-16-17-9-11-18(24)12-10-17)20-15-25-30(19-7-3-2-4-8-19)22(20)29-13-5-6-14-29/h2-15H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMTXFOAIXCCAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=C(N(N=C3)C4=CC=CC=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluorobenzyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C23H19FN6S
- Molecular Weight : 430.50 g/mol
- CAS Number : Not specified
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may exhibit anti-cancer properties through the inhibition of specific kinases involved in cell proliferation and survival.
Antitumor Activity
Research indicates that compounds similar to this compound demonstrate significant antitumor activity. For instance, derivatives of pyrazole have shown effectiveness against glioblastoma cells by inducing apoptosis and inhibiting cell viability.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 9b | Glioblastoma | 10.5 | Apoptosis induction |
| 9e | Glioblastoma | 12.3 | Cell cycle arrest |
| 10e | Glioblastoma | 8.7 | Inhibition of proliferation |
Inhibition of Kinases
The compound’s structural features suggest potential as an inhibitor of p38 MAP kinase, a target implicated in inflammatory responses and cancer progression. High-throughput screening has identified related compounds that selectively inhibit this kinase.
Study on Anticancer Effects
In a study conducted by Da Silva et al., the anticancer effects of various triazole derivatives were evaluated. The results indicated that specific modifications in the triazole structure could enhance cytotoxicity against cancer cell lines.
"Among all synthesized derivatives, those with a pyrrole substituent exhibited potent antitumor effects against reference cells" .
Evaluation of Enzyme Inhibition
A separate investigation focused on the enzyme inhibition properties of similar compounds. The study revealed that certain derivatives acted as competitive inhibitors against tyrosinase, which is crucial in melanin synthesis.
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| 26 | 40.43 | Competitive |
| 25 | 15.67 | Non-competitive |
Pharmacological Effects
The pharmacological profile of the compound indicates a broad spectrum of activity:
- Antimicrobial : Exhibits inhibitory effects against various bacterial strains.
- Anti-inflammatory : Potential to reduce inflammation through kinase inhibition.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant biological activity due to the presence of the pyrazole and triazole moieties. These functionalities have been linked to various pharmacological effects:
- Antimicrobial Activity : Research has indicated that compounds containing pyrazole derivatives can act as effective antimicrobial agents. For instance, studies have shown that similar structures exhibit antibacterial and antifungal properties, making them candidates for further development in treating infections .
- Anti-inflammatory Properties : The triazole ring is known to confer anti-inflammatory effects. Compounds derived from similar frameworks have been evaluated for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation .
Cancer Research
Compounds with pyrazole and triazole structures are being investigated for their anticancer properties. The unique electronic properties of these compounds allow them to interact with biological targets involved in cancer progression:
- Mechanisms of Action : Studies suggest that these compounds may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways .
Neuropharmacology
The presence of the pyrrole group in the structure suggests potential applications in neuropharmacology:
- Cognitive Enhancers : Some derivatives have shown promise as cognitive enhancers or neuroprotective agents, potentially useful in treating neurodegenerative diseases .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Compound A | Antibacterial | |
| Compound B | Anti-inflammatory | |
| Compound C | Anticancer | |
| Compound D | Neuroprotective |
Case Study 1: Antimicrobial Efficacy
A study published in PubMed Central evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The results indicated that compounds with structural similarities to 4-fluorobenzyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Case Study 2: Anti-inflammatory Mechanism
Research focusing on the anti-inflammatory properties of triazole compounds highlighted their ability to inhibit COX enzymes effectively. In vitro studies revealed that derivatives of this compound could reduce inflammatory markers in human cell lines, suggesting potential therapeutic applications for conditions like arthritis and other inflammatory diseases .
Q & A
Q. What synthetic routes are recommended for preparing 4-fluorobenzyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving:
- Condensation reactions : Utilize 1,5-diarylpyrazole cores (e.g., 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole intermediates) as starting materials, followed by triazole ring formation via cyclization. For example, analogous pyrazole-triazole hybrids are synthesized using carboxamide intermediates and sulfurization steps .
- Ultrasound-assisted synthesis : Non-conventional methods (e.g., ultrasound) improve reaction efficiency for pyrazolone derivatives by enhancing regioselectivity and reducing reaction times .
- Key steps : Protect functional groups (e.g., fluorobenzyl moieties) early to avoid side reactions during heterocycle assembly.
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Refine crystal structures using SHELX programs (e.g., SHELXL for high-resolution data) to resolve complex substituent arrangements. Planarity and dihedral angles between aromatic rings (e.g., 16.15° between tolyl groups in related triazoles) should be analyzed .
- Spectroscopy : Confirm functional groups via IR (e.g., C-S stretches at ~600–700 cm⁻¹) and NMR (e.g., ¹⁹F NMR for fluorobenzyl environments). For example, ¹H NMR of pyrazole-triazole hybrids shows distinct aromatic proton splitting patterns .
- Mass spectrometry : Validate molecular weight and fragmentation pathways (e.g., loss of sulfur-containing substituents).
Advanced Research Questions
Q. What crystallographic challenges arise due to the compound’s substituents, and how are they addressed?
- Methodological Answer :
- Challenges : Bulky substituents (e.g., fluorobenzyl, pyrrolyl groups) introduce steric hindrance, leading to non-planar geometries and disordered electron density. For example, dihedral angles between triazole and pyrazole rings in similar compounds range from 30° to 90°, complicating refinement .
- Solutions :
- Use SHELXL’s restraints (e.g., DFIX, FLAT) to model anisotropic displacement parameters for overlapping atoms.
- Employ high-resolution data (≤0.8 Å) to resolve disorder, as demonstrated in sulfonylpyrazole derivatives .
- Data Example : In 5-methyl-1H-pyrazol-3-yl sulfonates, r.m.s. deviations for planar groups are ≤0.023 Å, with π-π interactions stabilizing the lattice .
Q. How do electronic effects of substituents influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Fluorine’s impact : The electron-withdrawing 4-fluorobenzyl group enhances electrophilic substitution at the triazole sulfur, increasing stability toward oxidation. Compare with non-fluorinated analogs, which show faster degradation .
- Pyrrolyl groups : The electron-rich 1H-pyrrol-1-yl moiety directs nucleophilic attacks to the pyrazole C-4 position, as seen in related pyrazolone derivatives .
- Computational modeling : Use DFT calculations (e.g., HOMO-LUMO analysis) to predict regioselectivity. For example, trifluoromethyl groups in pyrazoles lower LUMO energy by ~1.5 eV, favoring charge-transfer interactions .
Q. How can researchers optimize synthesis using Design of Experiments (DoE)?
- Methodological Answer :
- Parameter screening : Use fractional factorial designs to identify critical variables (e.g., solvent polarity, temperature) for yield optimization. For instance, in flow-chemistry syntheses, residence time and reagent stoichiometry are key .
- Response surface modeling : Apply central composite designs to maximize purity. Example: Ultrasound-assisted reactions achieve 85% yield at 40°C vs. 60% under conventional heating .
- Case Study : Optimization of diphenyldiazomethane synthesis via Omura-Sharma-Swern oxidation reduced side products by 30% using DoE-guided flow chemistry .
Contradiction Analysis in Literature
- Synthesis Yields : Conventional methods (e.g., reflux in THF) for pyrazole-triazole hybrids report yields of 60–70%, while ultrasound-assisted routes claim 80–90% . This discrepancy may stem from differences in substituent steric effects or reaction scale.
- Crystallographic Refinement : Some studies use SHELXTL for macromolecular data, but SHELXL is preferred for small molecules with twinning or high disorder .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
